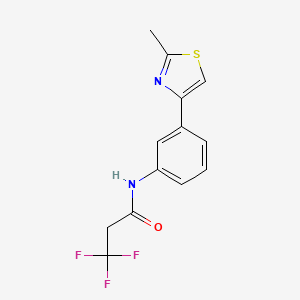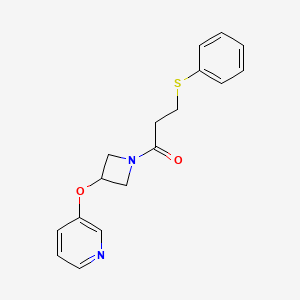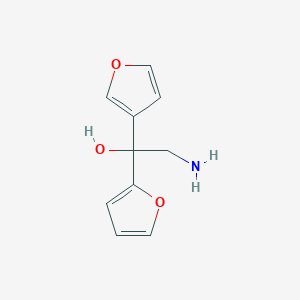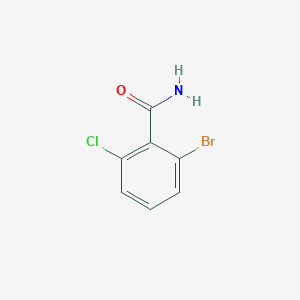
methyl 4-(1-(4-fluorobenzyl)-4-hydroxy-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methyl ester group, a fluorobenzyl group, a hydroxy group, a ketone group, a tosyl group, and a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl group, for example, would likely introduce some degree of polarity to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups .Scientific Research Applications
Characterization and Metabolic Profiling
Liquid Chromatography and NMR Studies : In-depth studies involving liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-NMR (LC-NMR) have been employed to characterize the in vitro metabolites of peptidomimetic inhibitors related to the compound, identifying pathways like hydrolysis and hydroxylation which are crucial for understanding its metabolic fate in various species (Zhang et al., 2001).
Synthesis and Structural Analysis
Synthetic Routes and Crystal Structure : Research into synthetic methods and crystallography has provided insights into the structural aspects of similar compounds. For example, the synthesis and crystal structure of related benzoate derivatives have been reported, highlighting methodologies for obtaining these compounds and analyzing their molecular conformations through X-ray diffraction and density functional theory (DFT) studies (Huang & Zhou, 2011), (P. Huang et al., 2021).
Mechanistic Insights
Transformation and Decarboxylation Studies : Investigations using fluorinated analogues have shed light on the transformation mechanisms from phenols to benzoates, providing valuable mechanistic insights into the biochemical processes involved (Genthner et al., 1989). Additionally, studies on the decarboxylation of pyruvate by thiamine analogues have explored the role of similar structures in biochemical pathways, highlighting their potential in understanding enzymatic reactions (Yount & Metzler, 1959).
Applications in Material Science
Mesomorphic Properties : Research into the mesomorphic properties of chiral series with anticlinic and twisted grain boundary phases has explored the applications of structurally similar compounds in the field of liquid crystals, demonstrating the versatility of these compounds in material science applications (C. D. Cruz et al., 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO6S/c1-16-3-13-21(14-4-16)35(32,33)24-22(18-7-9-19(10-8-18)26(31)34-2)28(25(30)23(24)29)15-17-5-11-20(27)12-6-17/h3-14,22,29H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTRBDSMUCTSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CC4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2539844.png)
![2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid](/img/structure/B2539846.png)

![Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate](/img/structure/B2539850.png)

![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)




![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)
